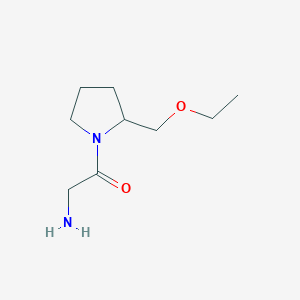
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine-like structure with an ethoxymethyl substitution, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
- IUPAC Name: 2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone
- Molecular Formula: C10H20N2O2
- Molecular Weight: 200.28 g/mol
- CAS Number: 1535376-98-7
Antitumor Activity
Research has indicated that some pyrrolidine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives led to cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound's structure suggests possible interactions with various enzymes. For example, derivatives of pyrrolidine have been noted for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have applications in treating hyperpigmentation disorders .
Study on Anticancer Properties
A recent study focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The findings revealed that these compounds exhibited cytotoxic effects against human colon cancer cell lines (HCT116), with IC50 values indicating significant potency. The study concluded that modifications to the pyrrolidine structure could enhance anticancer efficacy .
Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related pyrrolidine compounds. Utilizing disk diffusion methods, the study found that these compounds exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-8-4-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRSRSBXPKRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















